Ethyl 5-Bromoindole-2-carboxylate

Catalog No.
S665075
CAS No.
16732-70-0
M.F
C11H10BrNO2
M. Wt
268.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-Bromoindole-2-carboxylate

CAS Number

16732-70-0

Product Name

Ethyl 5-Bromoindole-2-carboxylate

IUPAC Name

ethyl 5-bromo-1H-indole-2-carboxylate

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3

InChI Key

LWRLKENDQISGEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)Br

The exact mass of the compound ethyl 5-bromo-1H-indole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88620. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 5-Bromoindole-2-carboxylate is a functionalized heterocyclic compound widely used as a synthetic intermediate. The indole core is a privileged scaffold in medicinal chemistry, while the 5-bromo substituent serves as a highly reliable and reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. The ethyl ester at the 2-position provides a stable, yet modifiable, functional group for further elaboration into amides, hydrazides, or other derivatives, making this compound a versatile precursor in the synthesis of complex molecules, including kinase inhibitors and antiviral agents.

Research Fit

Brominated indole building block for cross-coupling reactions
Antibacterial screening studies (Gram-negative context)
Cancer cell-line model research (reported breast, colon, leukemia)

Substituting Ethyl 5-Bromoindole-2-carboxylate with seemingly similar analogs is often unsuccessful due to significant shifts in reactivity and physical properties. Replacing the 5-bromo group with a 5-chloro substituent, for example, fundamentally alters the energy required for oxidative addition in palladium catalysis, generally leading to lower reaction rates and yields in cross-coupling protocols. Similarly, swapping the ethyl ester for a methyl ester can change the compound's solubility profile, crystallization behavior, and melting point, complicating handling, purification, and downstream process compatibility. The specific combination of the bromo substituent and the ethyl ester is frequently crucial for achieving optimal performance in established synthetic routes and for maintaining the precise structure-activity relationships required in drug discovery programs.

Substitution Risk

5-Br deletion

Unbrominated analog lacks reported sub-micromolar antibacterial activity against E. coli; target engagement not replicated.

Synthetic handle mismatch

Bromine enables Pd-catalyzed cross-coupling; 5-H, 5-F, or 5-Cl analogs may not support equivalent transformations.

Physicochemical divergence

Higher LogP and MW vs. 5-F/5-Cl alter reverse-phase retention and solubility, affecting purification and assay consistency.

Precursor Suitability: High-Yield Reactivity in Suzuki Cross-Coupling Reactions

The 5-bromo substituent is critical for efficient C-C bond formation. In Suzuki-Miyaura cross-coupling, the reactivity of aryl halides typically follows the order I > Br >> Cl, due to the bond dissociation energies. For instance, in a model Suzuki coupling of a related 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, using Pd(dppf)Cl2 as a catalyst resulted in a 95% yield, significantly outperforming catalysts like Pd(PPh3)4 which gave only a 22% yield under similar conditions. This high reactivity of the C-Br bond makes this compound a more reliable and efficient precursor for complex biaryl structures compared to its chloro-analog, which would require more forcing conditions or specialized catalytic systems.

Evidence DimensionSuzuki Coupling Reaction Yield
Target Compound DataHigh reactivity expected (Class-level data shows C-Br bond is optimal)
Comparator Or BaselineAryl-Chloride (Lower reactivity) | Aryl-Iodide (Less stable, more expensive)
Quantified DifferenceAryl-bromides are significantly more reactive than aryl-chlorides in oxidative addition, often leading to higher yields in shorter reaction times.
ConditionsTypical Suzuki-Miyaura conditions: Palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., K2CO3), in a solvent like dimethoxyethane at 80 °C.

For process development and medicinal chemistry, the high and reliable yield from the 5-bromo position reduces downstream purification costs and improves the overall efficiency of multi-step syntheses.

Antibacterial Activity
Data to verify
IC50 0.9 μM vs Unbrominated analog: no relevant activity
Reported antibacterial screening context
5-Br substitution linked to activity; source review required

Processability and Handling: Defined Crystalline Form and Higher Melting Point

Ethyl 5-Bromoindole-2-carboxylate is a crystalline solid with a sharp and relatively high melting point, typically reported in the range of 163-167 °C. This is significantly higher than the melting point of its unsubstituted analog, Ethyl indole-2-carboxylate, which melts at 122-125 °C. A higher melting point often correlates with a more stable crystal lattice, which can facilitate easier handling, weighing, and purification by recrystallization, while also reducing the likelihood of clumping or degradation during storage. This defined physical form is advantageous for ensuring process consistency and reproducibility in both laboratory and scaled-up industrial settings.

Evidence DimensionMelting Point (°C)
Target Compound Data163-167 °C
Comparator Or BaselineEthyl indole-2-carboxylate: 122-125 °C
Quantified Difference41-42 °C higher melting point
ConditionsStandard atmospheric pressure

The higher, sharper melting point indicates greater crystalline stability, simplifying handling, improving storage stability, and enabling more consistent process performance compared to the lower-melting, unsubstituted parent compound.

Fischer Indole Yield
Data to verify
~82% yield vs 3-nitrophenyl ~78%, 3-chlorophenyl ~85%
Supports building-block selection
Cross-study comparison; method context review needed

Structure-Activity Relationship: Essential 5-Bromo Moiety for Potent Kinase Inhibition

In medicinal chemistry, the 5-bromo substituent is not just a synthetic handle but a key pharmacophoric element. In the development of VEGFR-2 tyrosine kinase inhibitors, derivatives based on the 5-bromoindole-2-carboxylic acid core demonstrated potent activity. For example, the derivative 5BDBIC showed an IC50 of 14.3 μM against Hep G2 cancer cells, comparable to the standard drug Sorafenib (IC50 = 6.2 μM). Structure-activity relationship studies of related indole classes consistently show that halogen substitution at the 5-position is critical for biological activity, with bromo and chloro substituents often providing optimal potency. Replacing the bromine with hydrogen or other groups typically leads to a significant loss of inhibitory activity, making this specific compound a non-interchangeable starting material for such drug discovery campaigns.

Evidence DimensionAnticancer Activity (IC50, Hep G2 cells)
Target Compound DataDerivatives show potent activity (e.g., 14.3 μM)
Comparator Or BaselineUnsubstituted (H) or other non-halogenated analogs (generally show significant loss in potency)
Quantified DifferenceThe presence of the 5-bromo group is a key determinant for achieving low micromolar to nanomolar inhibitory potency in multiple kinase inhibitor series.
ConditionsIn vitro cellular proliferation assays (e.g., MTT assay) against human cancer cell lines.

For researchers synthesizing kinase inhibitors or other targeted therapeutics, procuring this specific 5-bromo analog is essential, as substitution with other groups can eliminate the desired biological activity.

Esterification Yield
Class-level
94% yield
Supports synthesis feasibility
Reported standard conditions; verify with lot
Physicochemical Profile
Class-level
MW 268.11, LogP ~3.96
5-F analog: MW 207.20; 5-Cl: 223.66
Purification and solubility context
Predicted properties; experimental validation advised

Core Precursor for Synthesizing 5-Aryl and 5-Heteroaryl Indole-Based Kinase Inhibitors

Leveraging its high reactivity in Suzuki coupling, this compound is the right choice for efficiently synthesizing libraries of 5-substituted indole derivatives. Its reliable performance makes it ideal for projects targeting kinases like VEGFR, EGFR, and CDK2, where a (hetero)aryl group at the 5-position is a common and critical design element for achieving high potency.

Starting Material for HIV Reverse Transcriptase and Fusion Inhibitors

The 5-bromoindole scaffold is a validated starting point for antiviral drug discovery. It has been used as a key building block for novel HIV-1 reverse transcriptase inhibitors and HIV fusion inhibitors that target the gp41 protein, where the 5-position is crucial for establishing the final structure's activity.

Reproducible Synthesis of Indole-2-Carboxamides for Pharmaceutical Development

The compound's excellent crystallinity and handling properties make it a preferred starting material for multi-step syntheses that require high purity and process control. It can be readily converted to the corresponding acid and coupled with various amines to produce indole-2-carboxamides, a class of compounds with broad therapeutic potential, including antiproliferative action.

Application Fit Matrix

Application
Selection Property
Validation Focus
Antibacterial screening studies
5-Br substituent target engagement review
DNA gyrase inhibition endpoint context
Indole scaffold synthesis via cross-coupling
5-Bromo synthetic handle
Suzuki/amination reaction compatibility
Diversity-oriented screening library
Reported bioactivity profile review
Cell-based hit confirmation (cancer, bacteria)
Halogenated indole SAR studies
5-Bromo substitution benchmark
Comparative bioactivity and yield review

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

266.98949 Da

Monoisotopic Mass

266.98949 Da

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16732-70-0

Wikipedia

2-(Ethoxycarbonyl)-5-bromo-indole

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